4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Description
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS: 610274-01-6) is a fused heterocyclic compound with a molecular formula of C₁₂H₁₃ClN₂S and a molecular weight of 252.76 g/mol . It features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and methyl groups at positions 2 and 7. This compound is part of a broader class of thienopyrimidines, which are structurally analogous to purines and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
4-chloro-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-6-3-4-8-9(5-6)16-12-10(8)11(13)14-7(2)15-12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPYCAMLHXYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-01-6 | |
| Record name | 3-chloro-5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Compounds and Substituent Effects:
Anticancer and Tubulin Inhibition:
Antimicrobial Activity:
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one derivatives (e.g., compounds 4, 6, and 10) show strong activity against E. coli, S. aureus, and C. albicans due to electron-withdrawing substituents enhancing membrane disruption .
Anti-inflammatory Activity:
- 2-Methylthio derivatives (e.g., compound 5 ) inhibit COX-1/2 and 5-LOX enzymes, with IC₅₀ values in the micromolar range .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility Trends | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | Low aqueous solubility | ~3.5 |
| 4-Chloro-2-methyl analog (Compound 22) | 228–230 | Soluble in DMSO, ethanol | 3.1 |
| 4-Chloro-2-ethyl analog | 53–58 | Soluble in organic solvents | 3.8 |
| Fluorinated derivatives | 90–92 | Improved solubility in lipids | 4.2 |
Biological Activity
4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound notable for its fused benzothiophene and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
- Molecular Formula : C12H13ClN2S
- Molecular Weight : 252.76 g/mol
- CAS Number : 610274-01-6
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets effectively:
- Microtubule Depolymerization : The compound exhibits significant potency in disrupting microtubule dynamics, which is crucial for cancer cell proliferation. It has been found to inhibit binding to tubulin effectively, thus preventing mitotic spindle formation and leading to cell cycle arrest.
Anticancer Properties
Recent studies have demonstrated that this compound possesses strong antiproliferative effects against various cancer cell lines. Notably:
- IC50 Values : In a study involving the NCI-60 cancer cell line panel, it exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across 40 sensitive cell lines. This performance indicates a significantly higher potency compared to lead compounds in various cancer types including leukemia and solid tumors like non-small cell lung cancer (NSCLC) and melanoma .
| Cancer Type | Relative Potency (compared to lead compound) |
|---|---|
| Leukemia | 5 to 6-fold more potent |
| NSCLC | 2 to 17-fold more potent |
| Melanoma | Up to 25-fold more potent |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity:
- COX Enzyme Inhibition : It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicated that derivatives of this compound suppressed COX-2 activity effectively with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Microtubule Depolymerization Assays :
- Comparative Analysis with Other Compounds :
- In Vivo Assessments :
Q & A
Basic: What synthetic routes are commonly used to prepare 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via cyclocondensation of azomethine intermediates (e.g., 3-amino-2-methyl derivatives) in glacial acetic acid with DMSO as a catalyst. Reflux times (30–60 minutes) and stoichiometric ratios of reagents are critical for minimizing side products. For example, the use of 0.1 M NaCl in cold water precipitates the product efficiently, achieving yields >80% after recrystallization from acetic acid . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid) and reaction time to control ring closure and substituent positioning.
Advanced: How can molecular docking studies guide the design of derivatives targeting specific enzymes, such as tyrosinase or SIRT2?
Docking studies leverage software like AutoDock Vina to predict binding affinities between the compound’s chloro and methyl substituents and enzyme active sites. For tyrosinase inhibition, the 4-chloro group interacts with Cu²⁺ ions in the catalytic pocket, while hydrophobic interactions from the dimethyl substituents stabilize binding . For SIRT2, substituents at the 2- and 7-positions (e.g., methoxynaphthyl or pyridinyl groups) enhance selectivity by occupying hydrophobic subpockets, as shown in neuroprotective models . Validating docking results requires comparative IC₅₀ assays and crystallographic data (e.g., PDB 4V1) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies methyl (δ 2.1–2.5 ppm) and chloro-substituted aromatic protons (δ 7.3–7.8 ppm). The tetrahydrobenzene ring protons appear as multiplet signals between δ 1.8–2.9 ppm .
- IR : Stretching vibrations at 1650–1700 cm⁻¹ confirm C=O (if present) and C-Cl bonds at 550–650 cm⁻¹ .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities, ensuring >95% purity .
Advanced: How do structural modifications at the 2- and 7-positions influence anticancer activity in breast cancer models?
Substituting the 2-position with N-methylpiperazine or 4-methoxyphenyl enhances cytotoxicity against MDA-MB-231 cells (IC₅₀ < 1 μM) by improving membrane permeability and P-glycoprotein evasion. At the 7-position, methyl groups reduce steric hindrance, allowing deeper penetration into the ATP-binding pocket of kinases like EGFR . SAR studies show that bulkier substituents (e.g., benzylamino) at the 2-position decrease activity due to unfavorable steric clashes .
Basic: What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?
- COX-1/COX-2 inhibition : ELISA-based assays using purified enzymes (IC₅₀ values compared to diclofenac) .
- TNF-α/IL-6 suppression : LPS-stimulated macrophage models (e.g., RAW 264.7 cells) with cytokine quantification via ELISA .
- Ulcerogenicity index : Assess gastric toxicity in rat models by measuring mucosal damage scores relative to indomethacin .
Advanced: How can crystallographic data resolve contradictions in reported biological activities across studies?
X-ray crystallography (e.g., CCDC 15438065) confirms the compound’s planar conformation, which is critical for intercalation into DNA or enzyme active sites. Discrepancies in IC₅₀ values (e.g., SIRT2 vs. tyrosinase) arise from variations in assay conditions (e.g., NAD⁺ concentration in sirtuin assays). Aligning crystal structures (e.g., 4V1) with docking poses identifies false positives from aggregation artifacts .
Basic: What solvent systems are optimal for recrystallization to ensure high purity?
Acetic acid is preferred for recrystallization due to its polarity and compatibility with the compound’s solubility profile (melting point 95–96°C). Alternative systems include ethanol/water (3:1) or dichloromethane/hexane gradients. Impurity removal is monitored via TLC (Rf 0.5 in ethyl acetate/hexane 1:1) .
Advanced: How does the compound’s tricyclic scaffold compare to pyrrolo[2,3-d]pyrimidines in antifolate activity?
The benzo[4,5]thieno[2,3-d]pyrimidine core mimics pyrrolo[2,3-d]pyrimidines in binding dihydrofolate reductase (DHFR) but exhibits stronger hydrophobic interactions with Trp109 in thymidylate synthase (TS). The sulfur atom in the thiophene ring enhances π-stacking with Phe225, improving Ki values by 10-fold compared to nitrogen-containing analogs .
Basic: What precautions are necessary when handling this compound due to its reactivity?
- Moisture sensitivity : Store under argon at −20°C.
- Chloro group reactivity : Avoid nucleophilic solvents (e.g., amines) to prevent displacement reactions.
- Toxicity : Use fume hoods and PPE; LC-MS analysis detects degradation products like sulfoxides .
Advanced: Can computational models predict metabolic stability or toxicity for derivatives?
Yes. QSAR models using ADMET predictors (e.g., SwissADME) highlight high microsomal stability (t½ > 60 min) for derivatives with logP < 3.5. Toxicity risks (e.g., hERG inhibition) correlate with basic amine substituents at the 2-position, which can be mitigated by introducing polar groups (e.g., hydroxyl or morpholine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
